4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid
Overview
Description
4-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid is a complex organic compound featuring a thiazole ring, a hydroxybenzoic acid moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole.
Coupling with Hydroxybenzoic Acid: The final step involves coupling the thiazole derivative with 2-hydroxybenzoic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the benzoic acid moiety can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃), and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
This compound has potential applications in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to interact with enzymes and receptors could lead to the development of new treatments for diseases.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and hydroxybenzoic acid moiety can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The dimethoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- **4-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-benzoic acid
- **4-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-3-hydroxybenzoic acid
- **4-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-2-methoxybenzoic acid
Uniqueness
The unique combination of the thiazole ring, hydroxybenzoic acid moiety, and dimethoxyphenyl group in 4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid provides distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-24-15-6-3-10(7-16(15)25-2)13-9-26-18(20-13)19-11-4-5-12(17(22)23)14(21)8-11/h3-9,21H,1-2H3,(H,19,20)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSUQBWMYGZMRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)C(=O)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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